

Physicochemical Properties of 8- Phenyltheophylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *8-Phenyltheophylline*

Cat. No.: *B1204217*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyltheophylline (8-PT) is a synthetic derivative of the xanthine class of compounds, structurally related to caffeine and theophylline.^[1] It is distinguished by the presence of a phenyl group at the 8-position of the theophylline scaffold.^[1] This modification significantly alters its pharmacological profile, rendering it a potent and selective antagonist of A1 and A2A adenosine receptors with minimal activity as a phosphodiesterase inhibitor.^{[2][3]} These characteristics make **8-Phenyltheophylline** a valuable tool in pharmacological research for investigating adenosine receptor function and its potential therapeutic applications in cardiovascular and neurological disorders.^[4] This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Phenyltheophylline**, detailed experimental protocols for their determination, and visualizations of its primary signaling pathway and a representative experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of **8-Phenyltheophylline** are summarized below.

Property	Value	Reference(s)
IUPAC Name	1,3-dimethyl-8-phenyl-7H-purine-2,6-dione	[4]
Synonyms	8-phenyl-1,3-dimethylxanthine, 8-PT	[1][2]
CAS Number	961-45-5	[4][5]
Chemical Formula	C ₁₃ H ₁₂ N ₄ O ₂	[4][5]
Molecular Weight	256.26 g/mol	[4][5]
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	>300 °C	[5][6][7]
Boiling Point	517.7 °C at 760 mmHg	[5]
Solubility	Slightly soluble in water; Moderately soluble in ethanol and aqueous base	[4][5][6][8]
logP (Octanol-Water Partition Coefficient)	0.62730	[5]
XLogP3	2.2	[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible determination of physicochemical properties. The following sections outline the methodologies for measuring the key parameters of **8-Phenyltheophylline**.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property used for identification and purity assessment.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)[2][4]
- **8-Phenyltheophylline** sample (finely powdered)
- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of finely powdered **8-Phenyltheophylline** is introduced into the open end of a glass capillary tube.[2] The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2]
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[7] A calibrated thermometer is inserted into the designated holder.
- Heating and Observation: The apparatus is turned on, and the heating rate is initially set to be rapid to approach the expected melting point.[7] As the temperature nears the anticipated melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.[7]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.[7] The melting point is reported as this range. For a pure compound like **8-Phenyltheophylline**, a sharp melting range is expected.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Apparatus and Materials:

- **8-Phenyltheophylline** sample
- Distilled or deionized water (or other relevant aqueous buffers)
- Glass vials with screw caps
- Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Syringes and filters (e.g., 0.22 µm)

Procedure:

- Sample Preparation: An excess amount of **8-Phenyltheophylline** is added to a glass vial containing a known volume of the aqueous solvent. The excess solid is necessary to ensure that a saturated solution is formed.
- Equilibration: The vials are sealed and placed in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[\[8\]](#)
- Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. The samples are then centrifuged at high speed to pellet any remaining undissolved particles.[\[9\]](#)
- Sample Analysis: A clear aliquot of the supernatant is carefully removed using a syringe and filtered to remove any fine particles.[\[9\]](#) The concentration of **8-Phenyltheophylline** in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response to a standard curve of known concentrations.[\[6\]](#)[\[9\]](#) The resulting concentration represents the equilibrium solubility.

Determination of Octanol-Water Partition Coefficient (logP)

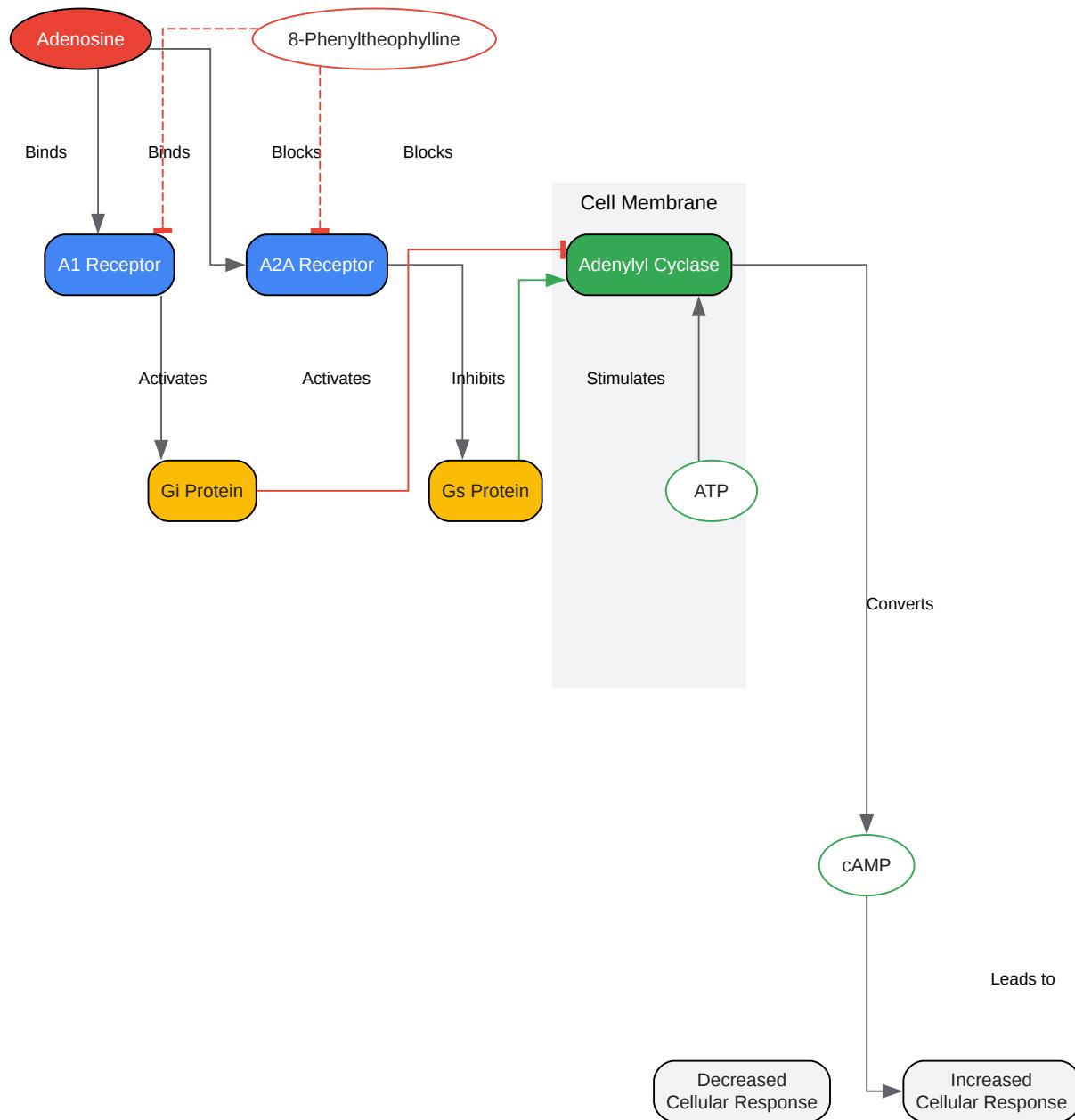
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional approach for its determination.[10][11]

Apparatus and Materials:

- **8-Phenyltheophylline** sample
- n-Octanol (pre-saturated with water)
- Water or pH 7.4 phosphate buffer (pre-saturated with n-octanol)
- Separatory funnels or glass vials
- Shaker
- Centrifuge
- Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

- Phase Preparation: Equal volumes of n-octanol and the aqueous phase are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11]
- Partitioning: A known amount of **8-Phenyltheophylline** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
- Equilibration: The biphasic mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process and ensure a clean


separation.[11]

- Concentration Analysis: The concentration of **8-Phenyltheophylline** in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of **8-Phenyltheophylline** as an Adenosine Receptor Antagonist

8-Phenyltheophylline exerts its primary pharmacological effects by competitively blocking A1 and A2A adenosine receptors.[2] This prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. The A1 receptor is typically coupled to inhibitory G-proteins (Gi), which decrease intracellular cAMP levels, while the A2A receptor is coupled to stimulatory G-proteins (Gs), which increase cAMP. By blocking both, **8-Phenyltheophylline** can modulate a wide range of physiological processes.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **8-Phenyltheophylline** as an A1/A2A adenosine receptor antagonist.

Experimental Workflow for In Vitro Antagonist Activity Assay

A common method to assess the antagonist activity of a compound like **8-Phenyltheophylline** is through a competitive radioligand binding assay. This workflow outlines the key steps to determine the compound's binding affinity (K_i) for a specific adenosine receptor subtype expressed in a cell line.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the in vitro antagonist activity of **8-Phenyltheophylline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmatutor.org [pharmatutor.org]
- 2. byjus.com [byjus.com]
- 3. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. researchgate.net [researchgate.net]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients ($\log D$) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 12. A New Straightforward Method for Lipophilicity ($\log P$) Measurement using ^{19}F NMR Spectroscopy [jove.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of 8-Phenyltheophylline: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204217#physicochemical-properties-of-8-phenyltheophylline-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com